(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound “(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the core thiazolo[3,2-b][1,2,4]triazine ring system, followed by the introduction of various substituents. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thiazolo[3,2-b][1,2,4]triazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of substituents such as the 4-methoxybenzyl and pyrazolyl groups through nucleophilic or electrophilic substitution reactions.
Condensation Reactions: Formation of the final product through condensation reactions involving aldehydes or ketones.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and pyrazolyl groups.
Reduction: Reduction reactions may target the carbonyl groups within the thiazolo[3,2-b][1,2,4]triazine ring.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.
Medicine
Medicinal chemistry applications may include the development of new drugs for the treatment of various diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers or coatings, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of such compounds will depend on their specific biological targets. For example, they may inhibit enzymes by binding to the active site, block receptors by acting as antagonists, or modulate signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazine Derivatives: Other compounds with similar core structures but different substituents.
Pyrazolyl Derivatives: Compounds with pyrazolyl groups that may have similar biological activities.
Methoxybenzyl Derivatives: Compounds with methoxybenzyl groups that may share similar chemical properties.
Uniqueness
The uniqueness of the compound lies in its specific combination of substituents, which may confer unique biological activities or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C33H29N5O4S |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C33H29N5O4S/c1-20(2)42-28-15-12-23(16-21(28)3)30-24(19-37(36-30)25-8-6-5-7-9-25)18-29-32(40)38-33(43-29)34-31(39)27(35-38)17-22-10-13-26(41-4)14-11-22/h5-16,18-20H,17H2,1-4H3/b29-18- |
InChI Key |
SISDVRRTZNAPNZ-MIXAMLLLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C |
Origin of Product |
United States |
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